molecular formula C9H12ClNO2 B13032326 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

Cat. No.: B13032326
M. Wt: 201.65 g/mol
InChI Key: KCZAICOPPILPEW-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s structure includes a phenol group substituted with an amino and hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenol derivative and a chiral amino alcohol.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors to carry out the synthesis on a larger scale.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its structure, such as those involving phenolic compounds or amino alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is unique due to its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

KCZAICOPPILPEW-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)O)N)O

Origin of Product

United States

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